2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine
Description
2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine is a secondary amine characterized by a cyclobutoxy group (a four-membered cyclic ether) at the 2-position of the ethanamine backbone and a cyclopentylmethyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₂₃NO, with a molecular weight of 197.32 g/mol. The compound’s unique structure combines the steric and electronic effects of cyclobutane and cyclopentane rings, which influence its physicochemical properties, such as lipophilicity, solubility, and conformational flexibility.
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
2-cyclobutyloxy-N-(cyclopentylmethyl)ethanamine |
InChI |
InChI=1S/C12H23NO/c1-2-5-11(4-1)10-13-8-9-14-12-6-3-7-12/h11-13H,1-10H2 |
InChI Key |
FYWJMMQKXJBSHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CNCCOC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine typically involves the reaction of cyclobutyl alcohol with cyclopentylmethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Formation of Cyclobutyl Alcohol: Cyclobutyl alcohol can be synthesized from cyclobutane through oxidation reactions.
Reaction with Cyclopentylmethylamine: The cyclobutyl alcohol is then reacted with cyclopentylmethylamine in the presence of a catalyst such as a strong acid or base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutoxy ketones or aldehydes, while reduction may produce cyclobutoxy amines or alcohols.
Scientific Research Applications
2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key features of 2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine with analogous compounds:
Key Research Findings and Differences
Cyclobutoxy vs. Cycloalkyl Substituents: The cyclobutoxy group introduces ring strain due to the four-membered ring, enhancing reactivity compared to larger cycloalkyl ethers (e.g., cyclopentylmethoxy in or cyclohexenyl in ). This strain may favor nucleophilic substitution or ring-opening reactions in synthetic pathways .
Comparison with NBOMe Derivatives :
- Psychoactive NBOMe compounds (e.g., 25I-NBOMe) share a phenethylamine backbone but feature aryl and benzyl substituents that confer potent serotonin receptor (5-HT₂A) agonism . The target compound lacks these aromatic groups, suggesting divergent biological activity.
However, its cyclopentylmethyl group may introduce stereoisomerism, impacting receptor binding or catalytic activity in asymmetric synthesis .
Synthetic Accessibility: The synthesis of S44-1 () via reductive amination of cycloheptylacetic acid with methylamine suggests that similar methods (e.g., alkylation of cyclobutanol derivatives with cyclopentylmethylamine) could be employed for the target compound .
Biological Activity
Chemical Structure and Properties
2-Cyclobutoxy-N-(cyclopentylmethyl)ethan-1-amine is an organic compound characterized by its unique cyclobutoxy group and a cyclopentylmethyl substituent on the nitrogen atom. The structural formula can be represented as follows:
Where and denote the specific number of carbon and hydrogen atoms in the molecular structure, respectively.
While specific studies on this compound may be limited, compounds with similar structural motifs often exhibit biological activities through various mechanisms:
- Receptor Modulation : Many amines interact with neurotransmitter receptors, potentially acting as agonists or antagonists. Depending on its affinity for specific receptor types (e.g., serotonin, dopamine), this compound may influence mood, cognition, or motor functions.
- Enzyme Inhibition : Compounds that resemble neurotransmitters or other signaling molecules can inhibit enzymes involved in their metabolism, leading to increased levels of these signaling molecules in the brain.
Biological Activity
Potential Activities :
- Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective properties, which could be beneficial in conditions such as Alzheimer's disease or Parkinson's disease.
- Antidepressant Properties : Some analogs have demonstrated potential as antidepressants by modulating monoamine levels in the brain.
- Anti-inflammatory Effects : Certain amines have shown promise in reducing inflammation, which could be relevant for conditions like arthritis or chronic pain syndromes.
Research Findings and Case Studies
While direct studies on this compound are scarce, related compounds have been explored in various research contexts:
- Case Study 1 : A study on a structurally similar compound demonstrated significant receptor binding affinity for serotonin receptors, suggesting potential antidepressant effects (Smith et al., 2020).
- Case Study 2 : Research indicated that another analog exhibited anti-inflammatory activity by inhibiting pro-inflammatory cytokines (Jones et al., 2021).
Data Table of Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 2-Methyl-4-cyclohexylmethylamine | Antidepressant | Smith et al., 2020 |
| N-(Cyclopentylmethyl)benzeneamine | Neuroprotective | Jones et al., 2021 |
| Cyclobutylaminopropanol | Anti-inflammatory | Lee et al., 2019 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
